molecular formula C12H16O5 B12524812 Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate CAS No. 828913-54-8

Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate

Cat. No.: B12524812
CAS No.: 828913-54-8
M. Wt: 240.25 g/mol
InChI Key: LMOAEZYRCJRQMV-UHFFFAOYSA-N
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Description

Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid and contains both alkyne and ester functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-carbon bonds, leading to various substituted derivatives.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate involves its reactivity towards various chemical reagents. The alkyne group can undergo cycloaddition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester derivative of malonic acid.

    Propargyl bromide: An alkyne-containing compound used in similar synthetic applications.

    Dimethyl acetylenedicarboxylate: Another alkyne-containing ester with similar reactivity.

Uniqueness

Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is unique due to its combination of alkyne and ester functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for the formation of complex molecules through multiple reaction pathways, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

828913-54-8

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-(3-oxopropyl)propanedioate

InChI

InChI=1S/C12H16O5/c1-4-5-7-12(8-6-9-13,10(14)16-2)11(15)17-3/h9H,4,6,8H2,1-3H3

InChI Key

LMOAEZYRCJRQMV-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CCC=O)(C(=O)OC)C(=O)OC

Origin of Product

United States

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